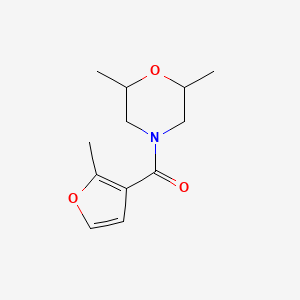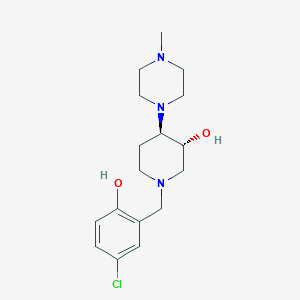![molecular formula C20H22N2O3 B5024341 1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5024341.png)
1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various medical conditions.
Mécanisme D'action
1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which leads to the activation of cannabinoid receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of endocannabinoids in the body, which leads to the activation of cannabinoid receptors and subsequent analgesic, anxiolytic, and antidepressant effects. Additionally, this compound has been found to reduce inflammation and oxidative stress in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in a more targeted manner. However, one limitation of this compound is its short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
There are several future directions for the research on 1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications in various medical conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, the development of more potent and selective FAAH inhibitors could lead to the discovery of new therapeutic targets for these conditions. Finally, the investigation of the long-term effects of FAAH inhibition on the endocannabinoid system and other physiological processes could provide valuable insights into the role of endocannabinoids in health and disease.
Conclusion:
In conclusion, this compound is a potent inhibitor of FAAH that has gained significant attention in the scientific community due to its potential therapeutic applications in various medical conditions. Its specificity for FAAH inhibition allows researchers to study the effects of endocannabinoids in a more targeted manner. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising and could lead to the discovery of new therapeutic targets for various medical conditions.
Méthodes De Synthèse
The synthesis of 1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-ethoxybenzylamine with N-(2-bromoethyl)pyrrolidine-2,5-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been found to be effective in reducing inflammation and oxidative stress in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-17-10-8-16(9-11-17)22-19(23)14-18(20(22)24)21-13-12-15-6-4-3-5-7-15/h3-11,18,21H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJWUGQALZFVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-dimethyl-4-morpholinyl)methyl]-2-naphthol](/img/structure/B5024273.png)

![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B5024293.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)
![5-isopropyl-3-{1-[3-(4-methoxyphenyl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5024310.png)

![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B5024346.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5024347.png)

